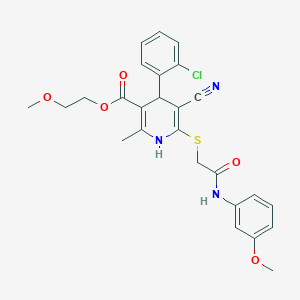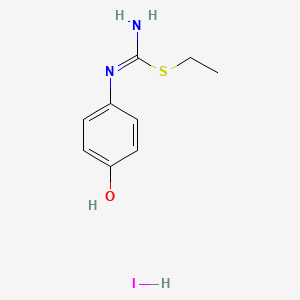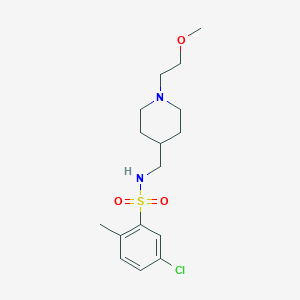
methyl 1-(azepan-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 1-(azepan-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a useful research compound. Its molecular formula is C10H17ClN4O2 and its molecular weight is 260.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity : Research on related triazole derivatives illustrates the compound's relevance in synthesizing complex molecular structures. The metal-free synthesis of carboxylated 1,4-disubstituted 1,2,3-triazoles showcases an innovative approach to regioselective synthesis, highlighting the utility of such compounds in creating new chemical entities with potential applications in materials science and drug development (Das, Dey, & Pathak, 2019). Similarly, the acylation of tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile demonstrates the compound's flexibility and reactivity, serving as a foundation for further chemical transformations and the synthesis of molecules with specific functions (Makei, Volovenko, Nazarenko, & Tolmachev, 2004).
Molecular Structure and Design : The detailed study and manipulation of compounds like methyl 1-(azepan-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride contribute significantly to the field of molecular design. For instance, the investigation into the synthesis, structure, and properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate offer insights into regioselectivity and the impact of functional groups on molecular behavior and stability, which are crucial for designing drugs and materials with tailored properties (Dzygiel et al., 2004).
Pharmacological Potential : While direct applications in pharmacology for this specific compound were not highlighted in the retrieved literature, the research on related triazole derivatives, such as the study on muscarinic activities of quinuclidin-3-yltriazole and -tetrazole derivatives, emphasizes the broader relevance of triazole compounds in medicinal chemistry. These studies pave the way for discovering new therapeutic agents by exploring the pharmacological activities of compounds with similar or related structural features, underscoring the potential of triazole derivatives in drug development (Wadsworth et al., 1992).
Properties
IUPAC Name |
methyl 1-(azepan-4-yl)triazole-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.ClH/c1-16-10(15)9-7-14(13-12-9)8-3-2-5-11-6-4-8;/h7-8,11H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUIKVNJTJFSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2CCCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-Dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2925655.png)
![N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2925657.png)
![3-[[5-[(3-Fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2925658.png)



![N-Methyl-N-[2-oxo-2-[2-(1H-pyrazol-5-yl)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2925665.png)

![N-[4-[3-(3-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2925667.png)





